(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group and the bromophenyl substituent adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromophenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.
Scientific Research Applications
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit a range of biological activities.
Thiazoles: Similar to oxathiazolidines, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms, and they are found in various pharmaceuticals.
Sulfolenes: These compounds contain a sulfone group and are used in the synthesis of polycyclic systems.
Uniqueness
(S)-3-Boc-4-(3-bromophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific combination of functional groups and chiral center, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl (4S)-4-(3-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKAZOPSUMUFGS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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